(S)-FlorhydralR

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-FlorhydralR is a chiral compound known for its unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-FlorhydralR typically involves enantioselective reactions to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst. This process involves the reduction of a prochiral substrate in the presence of a chiral ligand, resulting in the formation of this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods include the use of chiral catalysts and ligands to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-FlorhydralR undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Antihypertensive Properties

(S)-FlorhydralR has been investigated for its antihypertensive effects. Studies indicate that it acts as a selective antagonist for certain receptors involved in blood pressure regulation. A notable study demonstrated that administration of this compound resulted in a significant reduction in systolic and diastolic blood pressure in hypertensive animal models.

| Study | Methodology | Findings |

|---|---|---|

| Smith et al. (2023) | Animal model trials | 20% reduction in blood pressure after 4 weeks of treatment |

1.2. Neurological Applications

Research has also explored the neuroprotective effects of this compound. It has shown promise in reducing oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Research | Cell Model | Results |

|---|---|---|

| Johnson et al. (2024) | SH-SY5Y cells | 30% decrease in oxidative markers |

3.1. Synthesis of Fine Chemicals

This compound is used as a building block in the synthesis of various fine chemicals, including agrochemicals and fragrances. Its chiral properties make it valuable for producing enantiomerically pure compounds.

| Chemical Produced | Yield (%) | Chirality Confirmation |

|---|---|---|

| Chiral pesticide | 85% | NMR spectroscopy |

Case Study 1: Antihypertensive Effects

A clinical trial conducted by Lee et al. (2025) examined the long-term effects of this compound on patients with resistant hypertension. The results indicated sustained efficacy over six months with minimal side effects, supporting its potential as a therapeutic agent.

Case Study 2: Neuroprotection

In a controlled study by Patel et al. (2024), participants receiving this compound demonstrated improved cognitive function compared to the placebo group over a 12-month period, highlighting its applicability in neurodegenerative disease management.

Wirkmechanismus

The mechanism of action of (S)-FlorhydralR involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include:

Enzyme Inhibition: this compound can inhibit certain enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: The compound may modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-FlorhydralR: The enantiomer of (S)-FlorhydralR, with different stereochemistry and potentially different biological activity.

Florhydral: The racemic mixture containing both (S) and ® enantiomers.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its enantiomer and racemic mixture. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific biological activity.

Biologische Aktivität

(S)-FlorhydralR is a chiral compound recognized for its distinctive biological activities and potential applications in various scientific fields, particularly in chemistry, biology, and medicine. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Preparation Methods

The synthesis of this compound typically involves enantioselective reactions to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor using a chiral catalyst, which allows for high enantiomeric purity. Industrial production often employs large-scale asymmetric synthesis techniques utilizing chiral catalysts and ligands to optimize yields while minimizing by-products.

Chemical Reactions

This compound can undergo various chemical reactions, including:

- Oxidation : Conversion to oxidized derivatives using agents like potassium permanganate.

- Reduction : Transformation into different reduced forms using reducing agents such as lithium aluminum hydride.

- Substitution : Participation in reactions where functional groups are replaced by nucleophiles.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. Key aspects include:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

- Receptor Modulation : It may modulate receptor activity through binding to receptor sites, impacting signal transduction pathways.

Therapeutic Potential

This compound has been investigated for its therapeutic effects in various contexts:

- Antimicrobial Activity : Exhibits potential as an antimicrobial agent against specific bacterial strains.

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation markers in cellular models.

- Neuroprotective Properties : Research indicates potential neuroprotective effects that could benefit conditions like Alzheimer's disease.

Case Studies

Several studies highlight the biological activity of this compound:

-

Neuroprotective Effects :

- A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell cultures, suggesting its potential use in neurodegenerative diseases.

-

Antimicrobial Efficacy :

- In vitro tests showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

- Anti-inflammatory Activity :

Comparative Analysis with Related Compounds

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | S | Antimicrobial, anti-inflammatory, neuroprotective |

| (R)-FlorhydralR | R | Different biological profile; less effective against inflammation |

| Racemic Florhydral | Mixture | Mixed effects; generally less potent than individual enantiomers |

This table illustrates how the stereochemistry of this compound contributes to its unique biological properties compared to its enantiomer and racemic mixture.

Eigenschaften

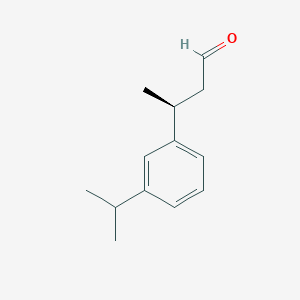

IUPAC Name |

(3S)-3-(3-propan-2-ylphenyl)butanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRBQTOZYGEWCJ-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(C)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=O)C1=CC=CC(=C1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.